2,3-dihydro-1H-indol-5-ol
Overview
Description
2,3-dihydro-1H-indol-5-ol is a natural product found in Phoebe chekiangensis with data available.
Mechanism of Action
Target of Action
Indolin-5-ol, also known as 2,3-dihydro-1H-indol-5-ol or 2,3-Dihydroindol-5-ol, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, indolin-5-ol has been found to target Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many drugs .
Mode of Action
Indolin-5-ol interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the death of the cell . Furthermore, indolin-5-ol exhibits a dual mode of action. In addition to the direct inhibition of Topoisomerase IV, it also undergoes reductive bioactivation, leading to the formation of damaging reactive species .
Biochemical Pathways
The primary biochemical pathway affected by indolin-5-ol is the DNA replication pathway due to its interaction with Topoisomerase IV . By inhibiting this enzyme, indolin-5-ol disrupts the normal replication of DNA, leading to cell death . This makes indolin-5-ol potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Pharmacokinetics
Indoline compounds, in general, have been found to have good drug-like characteristics suitable for oral absorption . They are also substrates for some of the major CYP 450 isoforms, suggesting they may have strong plasma protein binding and efficient distribution .
Result of Action
The primary result of indolin-5-ol’s action is the death of the cell due to disrupted DNA replication . This can lead to a decrease in the number of rapidly dividing cells, such as cancer cells . Additionally, indolin-5-ol has been found to show significant protective effects against H2O2-induced death of RAW 264.7 cells .
Action Environment
The action of indolin-5-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, the presence of oxygen can influence the compound’s mode of action, as it facilitates the in vivo reduction of indolin-5-ol, leading to the formation of damaging reactive species .
Biochemical Analysis
Biochemical Properties
Indolin-5-ol, like other indole derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic agents
Cellular Effects
Indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells
Molecular Mechanism
The molecular mechanism of action of Indolin-5-ol is not well-defined. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Indolin-5-ol may exert its effects through similar binding interactions
Temporal Effects in Laboratory Settings
It has been observed that indole and its metabolites can be absorbed within 30 minutes and fully metabolized in 6 hours
Metabolic Pathways
Indole, from which Indolin-5-ol is derived, is a product of the degradation of tryptophan in higher plants . This suggests that Indolin-5-ol may be involved in similar metabolic pathways.
Transport and Distribution
It is known that the benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner , which may influence its transport and distribution.
Subcellular Localization
It has been found that indole, indolin-2-one, and 3-hydroxyindolin-2-one, but not isatin, were found in the brain , suggesting that Indolin-5-ol may also be able to cross the blood-brain barrier.
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXQPXCYDDJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434426 | |
Record name | 2,3-dihydro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172078-33-0 | |
Record name | 2,3-dihydro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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